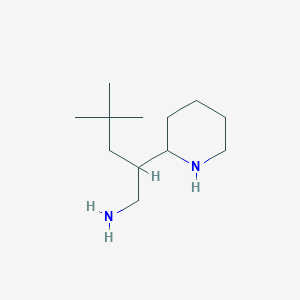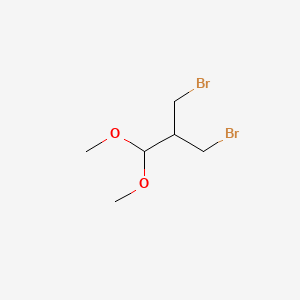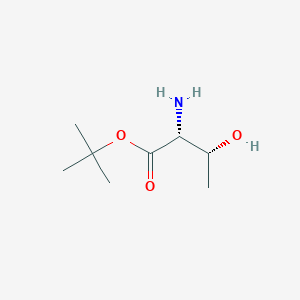
tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate typically involves the protection of amino acids followed by selective functional group transformations. One common method includes the esterification of (2R,3R)-2-amino-3-hydroxybutanoic acid with tert-butyl alcohol under acidic conditions. The reaction is often catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 in anhydrous conditions.
Reduction: LiAlH4 in dry ether or THF.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of tert-butyl (2R,3R)-2-amino-3-oxobutanoate.
Reduction: Formation of tert-butyl (2R,3R)-2-amino-3-hydroxybutane.
Substitution: Formation of (2R,3R)-2-amino-3-hydroxybutanoic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate is widely used in scientific research due to its chiral nature and functional groups. Its applications include:
Chemistry: As a chiral building block in asymmetric synthesis and as a protecting group in peptide synthesis.
Biology: In the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Industry: In the production of fine chemicals and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into active sites of enzymes, influencing their activity. The hydroxy and amino groups can form hydrogen bonds and ionic interactions, stabilizing the compound within the active site and facilitating the desired biochemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate: Characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group.
tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate: The enantiomer of the compound, with opposite stereochemistry.
tert-butyl (2R,3R)-2-amino-3-methoxybutanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in asymmetric synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C8H17NO3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
XASPGLPXANLVTJ-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(=O)OC(C)(C)C)N)O |
Kanonische SMILES |
CC(C(C(=O)OC(C)(C)C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5-Tetrahydro-1H-benzofuro[2,3-c]azepine](/img/structure/B13155686.png)
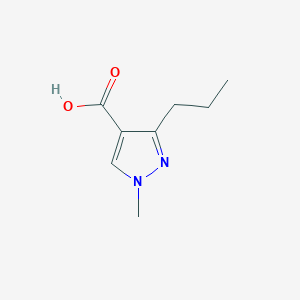

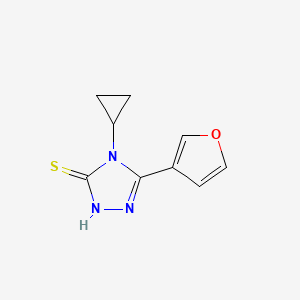
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13155715.png)
![1-Methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile](/img/structure/B13155723.png)
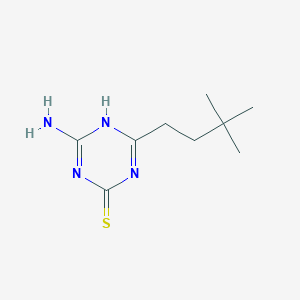
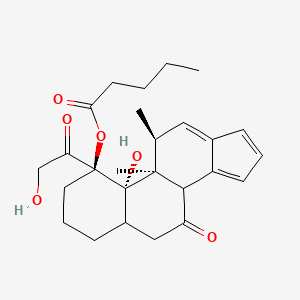


![4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13155754.png)

